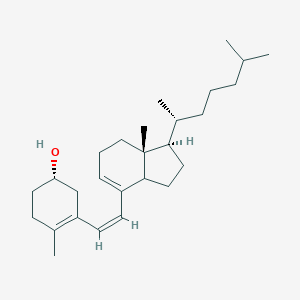

Previtamin D3

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGCAAVRZWBXEQ-WHTXLNIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862573 | |

| Record name | Previtamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173-13-3 | |

| Record name | Previtamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Previtamin D(3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Previtamin D(3) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Previtamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDA46400N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Photochemical Synthesis of Previtamin D3 from 7-Dehydrocholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical methodologies for the photochemical synthesis of previtamin D3 from 7-dehydrocholesterol (7-DHC). The process is of central importance in the pharmaceutical industry for the production of vitamin D3 (cholecalciferol). This document outlines the reaction pathways, summarizes key quantitative data, and provides detailed experimental protocols to assist researchers in this field.

The Photochemical Transformation of 7-Dehydrocholesterol

The synthesis of this compound is initiated by the absorption of ultraviolet B (UVB) radiation by 7-dehydrocholesterol. This exposure, typically in the 275-300 nm range, excites the 7-DHC molecule, leading to a conrotatory ring-opening of the B-ring between carbons 9 and 10.[1][2][3] This photochemical reaction yields this compound.

However, the process is complicated by the fact that this compound is itself photo-unstable. It can undergo further photochemical reactions to form two main inactive isomers: lumisterol and tachysterol.[4][5] These reactions are reversible, leading to a complex photoequilibrium that is highly dependent on the wavelength of UV light used.[4] The quantum yield for the formation of the undesired tachysterol can be greater than that for this compound, necessitating careful control of the irradiation process to maximize the yield of the desired product.[4]

Following the photochemical synthesis, this compound is converted to the more stable vitamin D3 through a temperature-dependent intramolecular[6][7] sigmatropic hydrogen shift.[1] This thermal isomerization does not require light.

Figure 1: Reaction pathways in vitamin D3 synthesis.

Quantitative Data Presentation

The efficiency and selectivity of this compound synthesis are critically influenced by various parameters. The following tables summarize quantitative data on quantum yields and the effect of different solvents on the product distribution.

Table 1: Wavelength-Dependent Quantum Yields of 7-DHC Photoreactions

| Wavelength (nm) | 7-DHC → this compound | This compound → Tachysterol |

| 254 | Low Selectivity | High Formation |

| 282 | High Selectivity (>50%) | Lower Formation |

| 296 | Optimal | Moderate Formation |

Note: This table illustrates the general trend. Precise quantum yield values can vary with experimental conditions. At 254 nm, tachysterol can become the main product at high 7-DHC conversion.[4]

Table 2: Influence of Solvent on Product Distribution

| Solvent | This compound (%) | 7-DHC (%) | Tachysterol (%) | Lumisterol (%) |

| Hexane | ~60-70 | ~20-30 | ~5-10 | ~1-5 |

| Ethanol | ~55-65 | ~25-35 | ~8-12 | ~1-5 |

| Liposomes | Reduced | Elevated | Reduced | Elevated |

Note: The distribution of photoproducts is influenced by the solvent environment. In ordered media like liposomes, the formation of tachysterol is inhibited compared to isotropic solvents like hexane.[6]

Experimental Protocols

A generalized protocol for the laboratory-scale photochemical synthesis of this compound is provided below. This should be adapted and optimized for specific experimental setups.

Materials and Equipment

-

Reactant: 7-Dehydrocholesterol (provitamin D3), high purity.

-

Solvent: Spectroscopic grade n-hexane, ethanol, or other suitable solvent.

-

Photoreactor: A quartz reaction vessel equipped with a cooling jacket, magnetic stirrer, and a port for inert gas purging.

-

UV Light Source: A medium-pressure mercury lamp or UV LEDs with emission in the 280-300 nm range. Wavelength selection can be achieved using appropriate filters.

-

Inert Gas: Nitrogen or Argon.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Workflow Diagram

Figure 2: Workflow for the synthesis of Vitamin D3.

Step-by-Step Methodology

-

Solution Preparation: Prepare a solution of 7-dehydrocholesterol in the chosen solvent. Concentrations can range from 1 to 10% by weight.[4]

-

Reactor Setup: Transfer the solution to the quartz photoreactor. Purge the solution and headspace with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can interfere with the reaction.

-

Photochemical Reaction:

-

Begin stirring and circulate a coolant through the reactor jacket to maintain a constant temperature. The reaction temperature does not significantly affect the photochemical step but is important for solubility.[4]

-

Initiate irradiation with the UV source. The optimal wavelength for this compound formation is around 296 nm.[3]

-

-

Reaction Monitoring:

-

At regular intervals, withdraw small aliquots of the reaction mixture for HPLC analysis.

-

A typical HPLC setup for the analysis of vitamin D3 and its isomers would involve a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile or a mixture of n-hexane and ethyl acetate (e.g., 85:15 v/v).[7][8]

-

Detection is typically performed at a wavelength of 265 nm.[8][9][10]

-

-

Reaction Termination: Stop the irradiation when the concentration of this compound is maximized, and before significant amounts of byproducts, particularly tachysterol, are formed. This typically occurs at a 7-DHC conversion of 10-20% in conventional industrial processes to maintain high selectivity.[4]

-

Thermal Isomerization: After the photochemical reaction, the solvent is typically removed under reduced pressure. The resulting mixture, rich in this compound, is then heated to induce thermal isomerization to vitamin D3. This step is performed in the dark to prevent further photochemical reactions.

-

Purification: The final product mixture, containing vitamin D3, unreacted 7-DHC, and photoisomers, can be purified using techniques such as chromatography.

Conclusion

The photochemical synthesis of this compound is a nuanced process that requires careful control of experimental parameters, particularly the wavelength of irradiation and the extent of 7-DHC conversion, to achieve high yields and selectivity. The subsequent thermal isomerization must also be managed to ensure complete conversion to vitamin D3. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to develop and optimize their synthetic strategies for this vital compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijariie.com [ijariie.com]

- 3. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]

- 4. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]

- 5. CN101663269A - Photochemical process for the manufacture of previtamin D - Google Patents [patents.google.com]

- 6. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Isomerization Kinetics of Previtamin D3 to Vitamin D3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of previtamin D3 to vitamin D3 is a critical, non-enzymatic, and temperature-dependent step in the cutaneous synthesis of vitamin D3. This reaction, a reversible[1][2]-sigmatropic hydrogen shift, is governed by first-order kinetics. Its rate is profoundly influenced by the surrounding microenvironment. In biological membranes, such as human skin, the rate of isomerization is enhanced by over an order of magnitude compared to isotropic organic solvents like hexane. This acceleration is attributed to the stabilization of the thermodynamically unstable, but reactive, s-cis,s-cis conformer of this compound within the structured lipid bilayer. This guide provides a detailed overview of the reaction mechanism, comprehensive kinetic and thermodynamic data, standardized experimental protocols, and the key factors influencing this pivotal transformation.

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and immune function.[3] Its primary source in humans is endogenous synthesis within the skin upon exposure to solar ultraviolet B (UVB) radiation.[4] The synthesis is a two-step process:

-

Photochemical Formation: 7-dehydrocholesterol (7-DHC), a cholesterol precursor abundant in the epidermis, absorbs UVB photons (290-315 nm), leading to the cleavage of its B-ring to form this compound.[2][5]

-

Thermal Isomerization: The thermally labile this compound then undergoes a heat-dependent rearrangement to form the more stable vitamin D3.[6][7]

This whitepaper focuses on the kinetics of the second step: the thermal isomerization of this compound to vitamin D3. Understanding the kinetics of this reaction is crucial for accurately modeling vitamin D synthesis in vivo, optimizing industrial production processes, and developing novel drug delivery systems.

The Isomerization Reaction Mechanism

The thermal conversion of this compound to vitamin D3 is an uncatalyzed, reversible intramolecular[1][2]-sigmatropic hydrogen shift.[8] The reaction's progression is critically dependent on the rotational conformation of the this compound molecule.

This compound exists in equilibrium between several conformers, with the two most significant being the s-cis,s-cis (cZc) and the s-trans,s-cis (tZc) forms. In organic solvents, the extended tZc conformer is thermodynamically more stable. However, only the ring-like cZc conformer, which maintains a shape similar to its 7-DHC precursor, possesses the correct steric arrangement to allow for the hydrogen transfer necessary to form vitamin D3.[8][9] The stabilization of this specific reactive conformer by the local microenvironment is the key determinant of the reaction rate.[9]

Kinetic and Thermodynamic Parameters

The thermal isomerization of this compound to vitamin D3 has been studied in various media, revealing significant differences in reaction rates and equilibria. The data consistently show a marked acceleration of the reaction in structured biological environments compared to simple organic solvents.

Data Presentation

The following tables summarize the key quantitative data gathered from kinetic studies.

Table 1: Kinetic Parameters for this compound ⇌ Vitamin D3 Isomerization

| Medium | Temperature (°C) | Forward Rate Constant (k₁) (s⁻¹) | Reverse Rate Constant (k₂) (s⁻¹) | Half-Life (T½) (hours) | Forward Activation Energy (Ea₁) (kJ/mol) | Reverse Activation Energy (Ea₂) (kJ/mol) | Reference(s) |

| Human Skin | 37 | - | - | 2.5 | 71.05 | 92.63 | [1][10] |

| Hexane | 37 | - | - | 30.0 | 84.90 | 100.5 | [1][10] |

| β-Cyclodextrin (aq) | 5 | 8.65 x 10⁻⁶ | 8.48 x 10⁻⁶ | - | - | - | [11][12] |

| n-Hexane | 5 | 1.76 x 10⁻⁷ | 1.40 x 10⁻⁸ | - | - | - | [11][12] |

| Lizard Skin | 25 | - | - | ~8.0 | - | - | [13] |

| Frog Skin | 25 | - | - | - | - | - | [13] |

Note: The rate of isomerization was enhanced 11-fold in lizard skin and 12.6-fold in frog skin at 25°C compared to hexane.[13]

Table 2: Thermodynamic Parameters for this compound ⇌ Vitamin D3 Isomerization

| Medium | Temperature (°C) | Equilibrium Constant (K) | Enthalpy Change (ΔH°) (kJ/mol) | Reference(s) |

| Human Skin | 37 | 11.44 | -21.58 | [1][10] |

| Hexane | 37 | 6.15 | -15.60 | [1][10] |

| β-Cyclodextrin (aq) | 5 | ~1.02 | +13.05 | [11][12] |

Experimental Protocols for Kinetic Analysis

The study of this compound isomerization kinetics relies on a standardized workflow involving the generation of the precursor followed by thermal incubation and quantitative analysis.

General Workflow

The process involves generating this compound via UV irradiation of a 7-DHC solution, incubating the resulting mixture at a controlled temperature, and monitoring the concentrations of this compound and vitamin D3 over time using High-Performance Liquid Chromatography (HPLC).

Detailed Methodologies

4.2.1 Preparation of this compound A solution of 7-dehydrocholesterol (7-DHC) in the desired medium (e.g., n-hexane, ethanol, or a liposome suspension) is prepared.[14] The solution, held in quartz ampules, is placed on ice and irradiated with a UV radiation source to generate this compound.[14] The irradiation is typically monitored to achieve a specific conversion percentage of 7-DHC to this compound.

4.2.2 Thermal Isomerization Assay Immediately following irradiation, the ampules containing the newly formed this compound are transferred to a constant temperature incubator (e.g., a water bath set at 37°C).[14][15] Aliquots are withdrawn at predetermined time intervals over a period sufficient for the reaction to approach equilibrium (e.g., up to 144 hours, depending on the temperature).[15]

4.2.3 Quantitative Analysis by HPLC The concentrations of this compound and vitamin D3 in each aliquot are determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][16]

-

Column: A normal-phase silica column is commonly used.[14] For complex matrices like plasma, a C18 reversed-phase column may be employed after an extraction step.[16]

-

Mobile Phase: An isocratic mobile phase, such as 0.45% isopropyl alcohol in hexane, is effective for separating the isomers.[10]

-

Detection: A UV detector set to 265 nm is used for quantification, as both this compound and vitamin D3 absorb at this wavelength.[16]

-

Quantification: Peak areas are integrated and compared to standard curves of known concentrations for both analytes.

4.2.4 Calculation of Kinetic Parameters The thermal conversion between this compound and vitamin D3 follows a first-order reversible process.

-

Rate Constant (k): The total rate constant (k = k₁ + k₂) is calculated from the slope of a plot of ln[ (De - Do) / (De - Dt) ] versus time (t), where De, Do, and Dt are the concentrations of vitamin D3 at equilibrium, time zero, and time t, respectively.[14]

-

Equilibrium Constant (K): K is determined from the ratio of the vitamin D3 concentration to the this compound concentration at equilibrium (K = [Vitamin D3]eq / [this compound]eq).[14]

-

Activation Energy (Ea): Ea is determined from the slope of an Arrhenius plot (ln(k) versus 1/T) based on rate constants measured at several different temperatures.[1][10]

-

Enthalpy Change (ΔH°): ΔH° is determined from the slope of a van't Hoff plot (ln(K) versus 1/T) based on equilibrium constants measured at different temperatures.[1][10]

Conclusion and Implications

The thermal isomerization of this compound to vitamin D3 is a well-characterized, first-order reversible reaction. The kinetic and thermodynamic parameters are highly dependent on the reaction medium. The significant rate enhancement observed in skin and other organized lipid environments is a direct consequence of the stabilization of the reactive cZc conformer of this compound.

For researchers and drug development professionals, these findings have several key implications:

-

Physiological Modeling: Accurate models of in vivo vitamin D synthesis must account for the enhanced reaction rate within the skin's lipid matrix.

-

Industrial Synthesis: Optimizing the industrial production of vitamin D3 can be achieved by mimicking biological environments, potentially using liposomal or cyclodextrin-based reaction media to accelerate the conversion and improve yields.

-

Drug Delivery: The principles of conformational stabilization can inform the design of delivery systems for other thermally labile compounds, enhancing their stability and controlling their release.

This guide provides the foundational data and methodologies necessary to investigate and apply the principles of this compound thermal isomerization in various scientific and industrial contexts.

References

- 1. Kinetic and thermodynamic studies of the conversion of this compound to vitamin D3 in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. The photobiogenesis and metabolism of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Photosynthesis of this compound in human skin and the physiologic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [open.bu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Catalyzed thermal isomerization between this compound and vitamin D3 via beta-cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. morfovirtual2014.sld.cu [morfovirtual2014.sld.cu]

- 15. researchgate.net [researchgate.net]

- 16. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: Previtamin D3's Epidermal Role Beyond Vitamin D Synthesis

For Immediate Release

[City, State] – [Date] – While the synthesis of vitamin D3 in the skin is a well-documented process vital for human health, new research is shedding light on the direct biological activities of its precursor, previtamin D3, and its photoproducts within epidermal keratinocytes. This in-depth technical guide explores the multifaceted role of this compound, moving beyond its traditional depiction as a mere intermediate to reveal its active participation in regulating skin homeostasis. This guide is intended for researchers, scientists, and drug development professionals in the field of dermatology and endocrinology.

Introduction: this compound at the Crossroads of Cutaneous Vitamin D Metabolism

Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol (7-DHC) in epidermal keratinocytes is converted to this compound.[1][2][3][4] This thermally labile compound then undergoes a temperature-dependent isomerization to form vitamin D3, the precursor to the hormonally active 1,25-dihydroxyvitamin D3 (calcitriol).[1][2][3][4] However, this is not a one-way street. Continuous UVB exposure can lead to the photoisomerization of this compound into biologically relevant photoproducts, primarily lumisterol and tachysterol.[1][3][4][5] This guide delves into the direct biological functions of this compound's photoproducts, particularly hydroxylated forms of lumisterol, and their impact on keratinocyte function.

Quantitative Analysis of this compound Photoconversion

The fate of this compound in the epidermis is critically dependent on the dose and duration of UVB exposure. While a portion of this compound thermally isomerizes to vitamin D3, a significant fraction can be converted to other photoproducts. During prolonged sun exposure, the accumulation of this compound is limited to approximately 10-15% of the original 7-DHC content, with the remainder being shunted towards the formation of lumisterol and tachysterol.[3][4]

Table 1: Photoconversion Products of this compound in Epidermal Keratinocytes

| Analyte | Formation Pathway | Biological Significance in Keratinocytes |

| Vitamin D3 | Thermal isomerization of this compound | Precursor to active vitamin D metabolites that regulate proliferation and differentiation. |

| Lumisterol | Photoisomerization of this compound | Precursor to hydroxylated metabolites with biological activity.[6][7][8] |

| Tachysterol | Photoisomerization of this compound | Biological role in keratinocytes is less characterized. |

| Hydroxylumisterols (e.g., 20(OH)L3, 22(OH)L3, 24(OH)L3) | Enzymatic hydroxylation of lumisterol by CYP11A1 | Modulate inflammation and differentiation by acting on VDR and RORα/γ.[6][7][8] |

Direct Biological Roles of this compound Photoproducts in Keratinocytes

Recent evidence strongly suggests that the photoproducts of this compound, particularly hydroxylated derivatives of lumisterol, are not inert byproducts but possess significant biological activity in keratinocytes.

Modulation of Inflammation via the NF-κB Pathway

Hydroxylumisterols have been shown to exert anti-inflammatory effects in UVB-irradiated keratinocytes.[6][7][8] They achieve this by inhibiting the nuclear translocation of the p65 subunit of NF-κB and enhancing the levels of its inhibitor, IκBα, in the cytosol.[6][7][8] This suppression of NF-κB signaling leads to a reduction in the expression of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α.[6][7][8]

Regulation of Keratinocyte Differentiation through VDR and RORα/γ

Hydroxylumisterols function as reverse agonists of the Retinoic Acid-Related Orphan Receptors α and γ (RORα and RORγ) and can also interact with the non-genomic binding site of the Vitamin D Receptor (VDR).[6][7][8] This dual action allows them to modulate keratinocyte differentiation. In UVB-irradiated keratinocytes, these compounds promote differentiation, as evidenced by the upregulation of differentiation markers like involucrin (IVL) and filaggrin (FLG), and the downregulation of others such as transglutaminase 1 (TGM1) and keratins 1 and 10.[6][8]

Experimental Protocols

Cell Culture and Treatment of Human Keratinocytes

Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium. To study the effects of this compound photoproducts, cells are typically pre-treated with the compounds (e.g., 100 nM of hydroxylumisterols) for 24 hours before exposure to a specific dose of UVB radiation (e.g., 50 mJ/cm²).[7] Post-irradiation, the cells are further incubated with the compounds for a defined period depending on the assay.

Quantification of Vitamin D Metabolites by HPLC-MS/MS

A robust and sensitive method for the simultaneous quantification of this compound, vitamin D3, and their photoproducts in cultured keratinocytes involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Cell pellets are homogenized and subjected to liquid-liquid extraction using a solvent mixture such as methyl tert-butyl ether (MTBE) or a combination of ethyl acetate and isopropanol.

-

Chromatography: Separation is achieved on a C8 or C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for each analyte.[9][10]

Keratinocyte Proliferation Assay (BrdU Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay is a common method to assess cell proliferation.

-

BrdU Incorporation: Keratinocytes are incubated with BrdU labeling solution (typically 10 µM) for a period of 2 to 24 hours, allowing BrdU to be incorporated into the DNA of proliferating cells.[11][12][13][14]

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.[11][14]

-

Immunodetection: An anti-BrdU antibody is used to detect the incorporated BrdU, followed by a fluorescently labeled secondary antibody.

-

Analysis: The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.

Keratinocyte Differentiation Assays

Involucrin is a marker of terminal keratinocyte differentiation.

-

Fixation and Permeabilization: Cultured keratinocytes are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.

-

Visualization: The expression and localization of involucrin are visualized using fluorescence microscopy.[15][16][17][18]

Transglutaminase is an enzyme involved in the cross-linking of proteins during the formation of the cornified envelope.

-

Cell Lysis: Keratinocytes are lysed to release intracellular proteins.

-

Enzymatic Reaction: The lysate is incubated with a specific substrate for transglutaminase (e.g., a biotinylated peptide) in a calcium-containing buffer.

-

Detection: The amount of product formed is quantified, often using a colorimetric or fluorometric method.[19][20][21][22][23]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the biological role of this compound and its photoproducts in keratinocytes.

Conclusion

The biological role of this compound in epidermal keratinocytes extends beyond its function as a transient intermediate in vitamin D3 synthesis. Its photoproducts, particularly hydroxylated lumisterol derivatives, are emerging as active signaling molecules that can modulate key cellular processes such as inflammation and differentiation. By interacting with nuclear receptors like VDR and RORα/γ, these compounds contribute to the complex regulatory network that maintains skin homeostasis, especially in the context of UVB radiation. Further research into the specific activities and therapeutic potential of these novel secosteroids could open new avenues for the treatment of inflammatory skin disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Photosynthesis of this compound in human skin and the physiologic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cutaneous photosynthesis of this compound: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photosynthesis of vitamin D in the skin: effect of environmental and life-style variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. mbl.edu [mbl.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. scispace.com [scispace.com]

- 16. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Involucrin synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Situ Detection of Active Transglutaminases for Keratinocyte Type (TGase 1) and Tissue Type (TGase 2) Using Fluorescence-Labeled Highly Reactive Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. abcam.com [abcam.com]

- 23. Analysis on transglutaminase 1 and its substrates using specific substrate peptide in cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformational Analysis of Previtamin D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Previtamin D3 is a crucial, yet transient, intermediate in the endogenous synthesis of vitamin D3. Its unique secosteroid structure, characterized by a broken B-ring, imparts significant conformational flexibility. This flexibility is not merely a structural curiosity but is intrinsically linked to its photochemical and thermal reactivity, ultimately governing the efficiency of vitamin D3 production. A thorough understanding of the conformational landscape of this compound is therefore paramount for researchers in photobiology, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the structure of this compound, a detailed analysis of its conformers, and the experimental and computational methodologies employed in its study.

The Structure of this compound

This compound is a triene secosteroid formed via the photochemical electrocyclic ring-opening of 7-dehydrocholesterol (provitamin D3) in the skin upon exposure to ultraviolet B (UVB) radiation.[1] The cleavage of the C9-C10 bond in the B-ring of the steroid nucleus results in a flexible molecule with a conjugated triene system.[1] This flexibility allows for the existence of multiple conformers, which are in dynamic equilibrium.

The key structural feature governing the conformation of this compound is the rotation around the C5-C6 and C6-C7 single bonds. This leads to a variety of spatial arrangements of the A-ring relative to the C/D-ring system. The most significant of these are the s-cis and s-trans conformers, referring to the arrangement around the C6-C7 single bond. Further refinement of this description considers the dihedral angles around the C10-C5-C6-C7 (φ1) and C6-C7-C8-C9 (φ2) bonds, giving rise to distinct conformational families, including the helical gZg and the more planar tZg and tZt forms.[2][3]

Conformational Analysis of this compound

The conformational equilibrium of this compound is a critical determinant of its biological fate. Only specific conformers can undergo the subsequent thermal[2][4]-sigmatropic rearrangement to form the biologically essential vitamin D3.[2] The relative populations of these conformers are influenced by the surrounding environment, such as in solution versus within a lipid bilayer.[2][3]

Key Conformers and Their Energetics

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surface of this compound and identifying its stable conformers.[5] The primary conformers are defined by the dihedral angles φ1 (C10–C5–C6–C7) and φ2 (C6–C7–C8–C9).[5]

| Conformer | Dihedral Angle φ1 (°) | Dihedral Angle φ2 (°) | Relative Energy (kcal/mol) | Key Structural Feature |

| g+Zg+ | ~60 | ~60 | 0.00 | Helical |

| g-Zg- | ~-60 | ~-60 | ~0.5 - 1.0 | Helical |

| tZg+ | ~180 | ~60 | ~1.0 - 1.5 | Planar |

| tZg- | ~180 | ~-60 | ~1.0 - 1.5 | Planar |

| g+Zt+ | ~60 | ~180 | ~1.5 - 2.0 | Planar |

| g-Zt- | ~-60 | ~-180 | ~1.5 - 2.0 | Planar |

Note: The relative energy values are approximate and can vary depending on the computational method and the solvent environment. The data presented here is a synthesis of values reported in computational studies.[5]

The helical gZg conformers are of particular importance as their spatial arrangement brings the C19-H and C9 atoms in proximity, facilitating the[2][4]-hydrogen shift required for the thermal isomerization to vitamin D3.[5] In contrast, the more extended and planar tZg and tZt conformers are generally more stable in solution but are not suitably oriented for this reaction.[2][3]

Experimental Protocols for Conformational Analysis

The study of this compound's conformation relies on a combination of spectroscopic and computational techniques.

UV-Visible Spectroscopy for Kinetic Analysis

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of the thermal isomerization of this compound to vitamin D3. This is possible because the two molecules have distinct absorption spectra.

Protocol for Monitoring Thermal Isomerization:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or hexane) in a quartz cuvette. The initial concentration is determined by measuring the absorbance at its λmax (approximately 260 nm).[6] All manipulations should be performed under subdued light to prevent photoisomerization.[7]

-

Incubation: The cuvette is placed in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 37 °C to mimic physiological conditions).

-

Data Acquisition: The UV-Vis spectrum of the sample is recorded at regular time intervals over a period of several hours.

-

Data Analysis: The change in absorbance at the λmax of this compound (~260 nm) and vitamin D3 (~265 nm) is monitored.[6] The concentrations of both species at each time point can be calculated using the Beer-Lambert law and a set of simultaneous equations, or by using spectral deconvolution software.

-

Kinetic Modeling: The concentration data is then used to determine the rate constant for the isomerization reaction by fitting to a first-order kinetic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly 1D and 2D techniques, provides detailed information about the solution-state structure and conformation of this compound.

Protocol for Conformational Analysis using NMR:

-

Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

1D ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired to identify the chemical shifts of all protons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). The intensity of the NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational analysis.[8]

-

-

Data Analysis:

-

Signal Assignment: All proton resonances are assigned using the combination of 1D and 2D NMR data.

-

Coupling Constant Analysis: The magnitude of the ³JHH coupling constants can be used to estimate dihedral angles using the Karplus equation.[9]

-

NOE/ROE Restraint Generation: The observed NOE/ROE cross-peaks are translated into distance restraints between specific pairs of protons.

-

-

Molecular Modeling: The experimentally derived distance and dihedral angle restraints are used in conjunction with molecular mechanics or molecular dynamics simulations to generate a family of low-energy conformers that are consistent with the NMR data.

Signaling Pathways and Experimental Workflows

Photochemical and Thermal Conversion of 7-Dehydrocholesterol to Vitamin D3

Caption: Photochemical synthesis of this compound and its thermal conversion to vitamin D3.

Experimental Workflow for Conformational Analysis of this compound

Caption: A typical workflow for the conformational analysis of this compound.

Conclusion

The conformational landscape of this compound is complex and dynamic, with a delicate balance between different conformers influencing its ultimate conversion to vitamin D3. A multi-faceted approach, combining high-level computational chemistry with sophisticated spectroscopic techniques like NMR and UV-Vis, is essential for a comprehensive understanding of this pivotal molecule. The insights gained from such studies are not only fundamental to our understanding of vitamin D biosynthesis but also hold significant potential for the design of novel vitamin D analogues with tailored biological activities. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study of this compound and its role in health and disease.

References

- 1. Ab Initio Simulation of the Ultrafast Circular Dichroism Spectrum of Provitamin D Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probing the Formation and Conformational Relaxation of this compound and Analogues in Solution and in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoprotective Steering of this compound Photochemistry by Phenylalanine in Solution | MDPI [mdpi.com]

- 5. Membrane Stabilization of Helical Previtamin D Conformers as Possible Enhancement of Vitamin D Photoproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H nuclear magnetic resonance studies of the conformations of vitamin D compounds in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum yield of 7-dehydrocholesterol to previtamin D3 conversion

An In-depth Technical Guide to the Quantum Yield of 7-Dehydrocholesterol to Previtamin D3 Conversion

Introduction

The photochemical conversion of 7-dehydrocholesterol (7-DHC) to this compound is a cornerstone of vitamin D synthesis, both in biological systems and industrial production. This process is initiated by the absorption of ultraviolet B (UVB) radiation, leading to the formation of this compound, which subsequently undergoes thermal isomerization to the biologically active vitamin D3 (cholecalciferol). The efficiency of this primary photochemical step is quantified by its quantum yield (Φ), defined as the number of this compound molecules formed per photon absorbed by 7-DHC. Understanding and optimizing this quantum yield is of paramount importance for researchers in photobiology, dermatology, and for professionals in drug development and nutraceutical manufacturing.

This technical guide provides a comprehensive overview of the quantum yield of the 7-DHC to this compound conversion. It details the intricate photochemical pathways, presents quantitative data from various studies, outlines the experimental protocols for measuring conversion yields, and discusses the critical factors that influence the efficiency of this reaction.

The Photochemical Conversion Pathway

The conversion of 7-DHC is not a simple, linear reaction. Upon absorbing a photon of UVB light, the B-ring of the 7-DHC molecule undergoes an electrocyclic ring-opening reaction to form the unstable 6,7-cis isomer, this compound.[1] This is the primary photochemical event. However, this compound itself is photolabile and can absorb UV photons, leading to reversible photoisomerizations into two biologically inert isomers: lumisterol and tachysterol.[2][3] Furthermore, prolonged irradiation can result in the formation of other byproducts, including toxisterols.[4] The initial conversion of 7-DHC to this compound is followed by a temperature-dependent sigmatropic hydrogen shift that converts this compound to vitamin D3.[5] This entire network of reactions must be considered when evaluating the effective yield of this compound.

Figure 1. Photochemical and thermal pathways in vitamin D3 synthesis.

Quantitative Data: Conversion Yields

The quantum yield of the forward reaction (7-DHC → this compound) is influenced by a complex interplay of factors, particularly the wavelength of irradiation and the formation of byproducts. Direct quantum yield values are seldom reported in isolation; instead, studies often report the net conversion yield of 7-DHC to this compound under specific conditions. The data below summarizes these findings.

| Wavelength (nm) | Irradiation Dose/Time | Matrix/Solvent | 7-DHC Conversion to this compound (%) | Byproducts Formed | Reference(s) |

| 295 | Low UV exposure | Human Skin (in vivo) | Max ~65% | Low levels of lumisterol/tachysterol | [4][6] |

| Solar Simulated | Low UV exposure | Human Skin (in vivo) | Max ~15-20% | Lumisterol, Tachysterol | [6][7] |

| 285 | 120 sec (0.5 mW/cm²) | In vitro | Max 10% | Not specified | [8] |

| 308 | Not specified | In vitro | Max 30% | Large accumulation of toxisterols | [4] |

| 254 vs 312 | 30 min | Ethanol | Lower at 254 nm, higher at 312 nm | Dihydrotachysterol (DHT) | [2] |

| 295-300 | Not specified | In vitro | Optimum range for production | - | [7] |

Factors Influencing Quantum Yield and Conversion Efficiency

Several critical parameters govern the efficiency of this compound formation from 7-DHC.

-

Wavelength of Irradiation : The absorption spectrum of 7-DHC shows peaks around 271, 282, and 294 nm.[9] The optimal wavelength range for this compound production is narrow, between 295 and 300 nm.[7][10] At these wavelengths, the conversion to this compound is most efficient, and the formation of byproducts is minimized.[4] Wavelengths outside this range can either be less effective or favor the photochemical conversion of this compound into tachysterol and lumisterol.[3][6]

-

Irradiation Dose and Duration : The relationship between UV dose and this compound formation is non-linear. Initially, the concentration of this compound increases with the UV dose. However, as this compound accumulates, it begins to absorb photons and isomerizes to lumisterol and tachysterol.[2] This photochemical equilibrium limits the maximum achievable concentration of this compound to about 10-15% of the original 7-DHC content in vivo during sun exposure.[7] Excessive exposure primarily leads to an increase in these biologically inactive photoisomers.[7]

-

Reaction Environment (Matrix) : The conversion process and yields differ between in vitro solutions and in vivo skin. In skin, 7-DHC is located within bilipid membranes of epidermal cells.[10] These molecular constraints can influence the reaction pathways, for example, by lowering the yield of tachysterol compared to reactions in organic solvents.[6]

-

Temperature : The initial photoconversion of 7-DHC is a photochemical process and is largely independent of temperature. However, the subsequent, slower conversion of this compound to vitamin D3 is a heat-dependent isomerization.[2][11]

Experimental Protocols for Measuring Conversion Yield

Accurate determination of the conversion of 7-DHC to this compound requires precise experimental control and robust analytical methods.

References

- 1. Conversion of 7-Dehydrocholesterol to Vitamin D3 in Vivo:... [degruyterbrill.com]

- 2. From 7-dehydrocholesterol to vitamin D3: Optimization of UV conversion procedures toward the valorization of fish waste matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008128783A2 - Photochemical process for the preparation of a previtamin d - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. GIST Scholar: Measurement of conversion yield of 7-dehydrocholesterol to previtamin D using liquid chromatography-mass spectrometry [scholar.gist.ac.kr]

- 9. 7-Dehydrocholesterol Enhances Ultraviolet A-Induced Oxidative Stress in Keratinocytes: Roles of Nadph Oxidase, Mitochondria and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Historical Breakthroughs in Previtamin D3 Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal moments in the discovery of previtamin D3, a crucial intermediate in the synthesis of vitamin D3. Delving into the foundational experiments and key scientific minds that shaped our understanding, this document provides a detailed look at the methodologies that paved the way for modern vitamin D research and drug development.

Historical Context: The Quest to Cure Rickets

The story of this compound begins with the search for a cure for rickets, a debilitating bone disease that was rampant, particularly in industrialized urban centers of the 19th and early 20th centuries. Early observations correctly linked both diet, specifically cod liver oil, and sunlight exposure to the prevention and treatment of this condition. These two seemingly disparate clues set the stage for a series of scientific investigations that would ultimately converge on the discovery of a photosensitive precursor to an essential vitamin.

Key Discoveries on the Path to this compound

The journey to isolating and understanding this compound was marked by several key breakthroughs:

-

Early 1920s: Researchers, including Sir Edward Mellanby, demonstrated that rickets could be induced in dogs kept indoors and cured with cod liver oil, suggesting a dietary factor.[1] Simultaneously, observations by others reinforced the curative power of sunlight.[1]

-

1924: Steenbock and Black made the groundbreaking discovery that irradiating food with ultraviolet (UV) light could impart it with anti-rachitic properties. This established a direct link between UV light and the formation of a protective substance.[2]

-

Late 1920s - 1930s: The pioneering work of Adolf Windaus and his team in Germany was instrumental. They initially isolated what they termed "vitamin D1" from irradiated plant sterols, which was later found to be a mixture.[3] More importantly, Windaus identified 7-dehydrocholesterol as the precursor to vitamin D3 in animal skin.[4][5] He demonstrated that this sterol, when exposed to UV light, was converted into an anti-rachitic substance.[4][5] This monumental discovery earned him the Nobel Prize in Chemistry in 1928.[3]

-

1979: A pivotal study by Holick et al. provided the definitive evidence for the existence of This compound . They irradiated the skin of vitamin D-deficient rats and, for the first time, isolated and identified this compound as the initial photoproduct.[5] They confirmed that vitamin D3 itself is not formed directly by UV light but rather through a subsequent heat-dependent isomerization of this compound.[5]

Experimental Protocols of the Era

The following sections detail the types of experimental methodologies employed in the historical discovery and characterization of this compound. These protocols are a synthesis of the techniques described in the literature from that period.

In Vivo Production of this compound by UV Irradiation of Rat Skin (Holick et al., 1979)

This experimental workflow was crucial in establishing that this compound is the primary photoproduct in the skin.

-

Animal Model: Vitamin D-deficient rats were used to ensure that any detected vitamin D metabolites were a result of the experimental procedure.

-

UV Irradiation: The shaved skin of the rats was exposed to a source of ultraviolet B (UVB) radiation. The optimal wavelengths for this compound production were later determined to be between 295 and 300 nm.[3]

-

Sample Collection: Immediately following irradiation, skin samples were excised for analysis.

Lipid Extraction from Skin

To isolate the fat-soluble this compound, a lipid extraction was performed. The general principles of the time involved the following steps:

-

Homogenization: Skin samples were homogenized in a solvent system designed to disrupt cells and solubilize lipids. A common choice was a chloroform:methanol mixture.

-

Phase Separation: Water was added to the homogenate to create a biphasic system. The lower chloroform layer, containing the lipids, was carefully separated.

-

Drying and Concentration: The lipid extract was dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude lipid fraction.

Separation and Purification by High-Performance Liquid Chromatography (HPLC)

HPLC was a critical technology for separating the various vitamin D isomers and photoproducts.

-

Stationary Phase: Reversed-phase columns, such as those with a C18 stationary phase, were commonly used.

-

Mobile Phase: A mixture of organic solvents, for example, methanol, acetonitrile, and hexane, was employed to elute the compounds from the column.[6]

-

Detection: A UV detector set at a wavelength around 265 nm was used to monitor the column effluent and detect the compounds of interest.[7]

Characterization of this compound

Several analytical techniques were used to confirm the identity of the isolated compound as this compound:

-

UV-Visible Spectroscopy: The isolated fraction was subjected to UV spectroscopy. This compound exhibits a characteristic absorption spectrum with a maximum absorbance (λmax) around 260 nm and a minimum around 235 nm. This spectrum is distinct from that of vitamin D3 (λmax ~265 nm) and 7-dehydrocholesterol (λmax ~282 nm).

-

Mass Spectrometry: Mass spectrometry was used to determine the molecular weight of the isolated compound, providing further evidence of its identity as this compound.[5]

-

Thermal Isomerization: A key confirmatory test was to heat the isolated this compound sample. This thermal energy drives the conversion of this compound to vitamin D3, which could then be identified by its characteristic HPLC retention time and UV spectrum.[5]

Quantitative Data from Historical Studies

The following tables summarize the key quantitative data that underpinned the discovery of this compound.

| Parameter | Value | Reference(s) |

| Optimal Wavelength for this compound Production | 295-300 nm | [3] |

| 7-Dehydrocholesterol to this compound Conversion (295 nm radiation) | Up to 65% | [3] |

| 7-Dehydrocholesterol to this compound Conversion (Simulated Solar Radiation) | ~20% | [3] |

Table 1: Photochemical Conversion of 7-Dehydrocholesterol to this compound

| Parameter | This compound | Vitamin D3 | 7-Dehydrocholesterol |

| UV λmax | ~260 nm | ~265 nm | ~282 nm |

Table 2: UV Absorption Maxima of Key Compounds

Visualizing the Discovery Process

The following diagrams illustrate the key pathways and experimental workflows in the discovery of this compound.

References

- 1. Is the action spectrum for the UV-induced production of this compound in human skin correct? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6903083B2 - Stabilized hydroxyvitamin D - Google Patents [patents.google.com]

- 3. Spectral character of sunlight modulates photosynthesis of this compound and its photoisomers in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-dehydrocholesterol | provitamin | Britannica [britannica.com]

- 5. Isolation and identification of this compound from the skin of rats exposed to ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Non-Genomic Signaling Pathways of the Vitamin D Endocrine System

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the genomic actions of vitamin D, mediated by the nuclear vitamin D receptor (VDR), are well-documented, a growing body of evidence has established the existence of rapid, non-genomic signaling pathways. These pathways are initiated at the cell membrane and involve a cascade of second messengers and protein kinases, leading to swift cellular responses. This technical guide provides an in-depth exploration of these non-genomic mechanisms. It is important to note that the majority of research into non-genomic vitamin D signaling focuses on the active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and its precursor, 25-hydroxyvitamin D3 (25(OH)D₃). Direct non-genomic signaling by previtamin D3, an intermediate in vitamin D synthesis, is not well-characterized in the current scientific literature. This guide will therefore focus on the established non-genomic pathways of the biologically active vitamin D metabolites.

Introduction to Non-Genomic Vitamin D Signaling

The classical model of vitamin D action involves the binding of 1,25(OH)₂D₃ to the nuclear vitamin D receptor (VDR), which then heterodimerizes with the retinoid X receptor (RXR).[1][2] This complex binds to vitamin D response elements (VDREs) on DNA to regulate gene transcription, a process that typically takes hours to days.[3] However, numerous cellular responses to vitamin D metabolites occur within seconds to minutes, a timeframe too rapid to be explained by genomic mechanisms.[4][5][6] These rapid, non-genomic actions are mediated by membrane-initiated signaling events.[6][7]

These pathways are crucial for a variety of physiological processes, including rapid calcium transport, modulation of immune responses, and regulation of cell proliferation and differentiation.[1][4][5]

Key Receptors in Non-Genomic Signaling

Two principal candidates have been proposed to mediate the rapid, membrane-initiated responses to vitamin D metabolites:

-

Membrane-Associated VDR (VDRm): A subpopulation of the classic VDR has been found to be localized in caveolae-enriched plasma membranes.[7] This membrane-associated VDR can interact with proteins like the non-receptor tyrosine kinase Src and caveolin 1, allowing it to rapidly activate intracellular signaling cascades.[7][8]

-

Protein Disulfide Isomerase Family A Member 3 (Pdia3): Also known as the 1,25(OH)₂D₃-Membrane-Associated, Rapid Response Steroid-binding (1,25D₃-MARRS) receptor, Pdia3 is a distinct membrane protein that binds vitamin D metabolites.[7][9] Pdia3 has been shown to be essential for rapid responses such as calcium transport and the activation of protein kinase C (PKC) signaling.[4][9] Targeted disruption of the Pdia3 gene impairs these rapid non-genomic responses to 1,25(OH)₂D₃.[4]

Core Non-Genomic Signaling Pathways

Upon binding of 1,25(OH)₂D₃ to its membrane receptor, several key signaling pathways are activated.

Calcium and Phosphoinositide Signaling

One of the most prominent non-genomic effects is the rapid stimulation of calcium influx. This process, termed "transcaltachia," involves the opening of calcium channels and the release of calcium from intracellular stores.[7]

-

Mechanism: Activation of membrane receptors by 1,25(OH)₂D₃ leads to the stimulation of Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

Caption: this compound initiates non-genomic signaling via a membrane receptor.

Protein Kinase C (PKC) Pathway

As mentioned, PKC is a central node in non-genomic vitamin D signaling.[4] Studies have shown that 1,25(OH)₂D₃ can directly activate PKC isoforms, even in cell-free systems, suggesting a direct interaction.[10] PKC activation is critical for mediating downstream effects on cell differentiation and proliferation.[4][11] The activation of specific PKC isotypes can influence the expression of genes by phosphorylating transcription factors.[5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK cascades (including ERK, JNK, and p38) are also rapidly activated by 1,25(OH)₂D₃ in a non-genomic manner.[9][12] This activation can be dependent on the upstream activation of PKC or other kinases like Src. The MAPK pathways play a significant role in the anti-proliferative effects of vitamin D in various cell types, including cancer cells.[13][14][15] For instance, 1,25(OH)₂D₃-mediated activation of ERK and JNK has been linked to the upregulation of cell cycle inhibitors like p21.[15]

Caption: 1,25(OH)₂D₃ activates MAPK pathways via membrane receptors.

Quantitative Data Summary

While extensive quantitative data for the non-genomic actions of this compound are not available, studies on 1,25(OH)₂D₃ provide key parameters.

| Parameter | Value | Cell/System | Reference |

| EC₅₀ for PKC Activation | 16 ± 1 nM | Purified PKC isoforms (α, γ, ε) | [10] |

| Time to Ca²⁺ Mobilization | Seconds | Osteoblastic osteosarcoma cells (ROS 17/2.8) | [7] |

| Time to cAMP Increase | < 10 minutes | Primary chicken embryonic heart myocytes | [7] |

| Time to MAPK Activation | 15 minutes | Human osteosarcoma cells | [15] |

Key Experimental Protocols

Investigating the non-genomic signaling of vitamin D metabolites requires specific methodologies to capture rapid cellular events.

Calcium Influx Assay

This protocol is designed to measure rapid changes in intracellular calcium concentration ([Ca²⁺]i) following stimulation.

-

Objective: To quantify rapid, non-genomic Ca²⁺ mobilization induced by vitamin D metabolites.

-

Methodology:

-

Cell Culture: Plate target cells (e.g., osteoblasts, muscle cells) on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution). These dyes exhibit a change in fluorescence intensity upon binding to Ca²⁺.[16][17]

-

Baseline Measurement: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber. Record the baseline fluorescence for several minutes to ensure a stable signal.

-

Stimulation: Add the vitamin D metabolite (e.g., 1,25(OH)₂D₃) to the chamber and continue to record fluorescence changes in real-time.

-

Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity and the rate of increase provide information on the kinetics of calcium mobilization.[17][18]

-

Caption: Experimental workflow for measuring rapid calcium influx.

PKC Activation Assay (Western Blot)

This protocol assesses the activation of PKC by detecting its translocation from the cytosol to the cell membrane.

-

Objective: To determine if a vitamin D metabolite induces PKC activation.

-

Methodology:

-

Cell Treatment: Treat cultured cells with the vitamin D metabolite for short time intervals (e.g., 0, 1, 5, 15 minutes).

-

Cell Fractionation: Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for the PKC isoform of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction indicates activation.[11][19]

-

Conclusion and Future Directions

The non-genomic signaling pathways of vitamin D metabolites represent a critical and rapid mechanism of action that complements their classical genomic functions. These pathways, primarily initiated by 1,25(OH)₂D₃ at the cell membrane, involve key receptors like VDRm and Pdia3/1,25D₃-MARRS and activate cascades involving PLC, PKC, and MAP kinases. While the direct role of this compound in these rapid signaling events remains largely unexplored, understanding the non-genomic actions of its downstream metabolites is vital for drug development professionals. Future research should aim to elucidate whether this compound possesses any intrinsic signaling capabilities or if its role is confined to being a precursor in the vitamin D synthesis pathway. Further characterization of these rapid pathways will open new avenues for therapeutic interventions targeting a range of diseases from cancer to autoimmune disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 3. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journalbonefragility.com [journalbonefragility.com]

- 9. mdpi.com [mdpi.com]

- 10. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks [mdpi.com]

- 12. 1,25-dihydroxyvitamin D3 Protects against Macrophage-Induced Activation of NFκB and MAPK Signalling and Chemokine Release in Human Adipocytes | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1α,25-dihydroxyvitamin D3 antiproliferative actions involve vitamin D receptor-mediated activation of MAPK pathways and AP-1/p21waf1 upregulation in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium influx assays | PDF [slideshare.net]

- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 18. The Impact of Vitamin D3 Supplementation on Mechanisms of Cell Calcium Signaling in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of protein kinase-C inhibits vitamin D receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photobiology of Previtamin D3 Formation in Human Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of vitamin D3 in human skin is a critical physiological process initiated by exposure to ultraviolet B (UVB) radiation. This technical guide provides an in-depth exploration of the photobiology of previtamin D3 formation, the pivotal step in cutaneous vitamin D3 synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the key pathways and workflows. Understanding the nuances of this photochemical reaction is essential for research in dermatology, endocrinology, and the development of therapies related to vitamin D metabolism.

The Photochemical Genesis of this compound

The journey to biologically active vitamin D3 begins in the epidermis, the outermost layer of the skin. Here, the precursor molecule, 7-dehydrocholesterol (7-DHC), a derivative of cholesterol, awaits the energy packet of a UVB photon.

The Role of 7-Dehydrocholesterol (7-DHC)

7-DHC is strategically located in the plasma membranes of keratinocytes, primarily within the stratum basale and stratum spinosum of the epidermis.[1] Its concentration in the epidermis is a key determinant of the skin's capacity to produce vitamin D3.[1]

The Influence of UVB Radiation

The photochemical conversion of 7-DHC to this compound is exclusively driven by UVB radiation in the wavelength range of 290-315 nm.[2] The efficiency of this conversion is wavelength-dependent, with the peak action spectrum for this compound formation occurring between 295 and 300 nm.[1] Upon absorbing a UVB photon, the B-ring of the 7-DHC molecule undergoes a conrotatory ring-opening reaction, breaking the C9-C10 bond and leading to the formation of the unstable intermediate, this compound.[3]

Thermal Isomerization to Vitamin D3

Following its formation, this compound undergoes a temperature-dependent isomerization to the more thermodynamically stable vitamin D3 (cholecalciferol).[3] This process does not require sunlight and occurs over several hours. The vitamin D3 formed is then translocated from the skin into the circulation via the vitamin D-binding protein (DBP).

Quantitative Data on this compound Formation

The efficiency of this compound synthesis is governed by several quantifiable parameters. The following tables summarize key quantitative data for researchers.

Table 1: Concentration of 7-Dehydrocholesterol (7-DHC) in Human Skin

| Skin Layer | Concentration (μg/cm²) | Reference |

| Epidermis | 25-50 | [1] |

| Stratum Basale & Stratum Spinosum | Highest concentrations within the epidermis | [1] |

Table 2: Wavelength-Dependent Molar Extinction Coefficients (ε) of 7-Dehydrocholesterol and this compound in Ethanol

| Wavelength (nm) | 7-Dehydrocholesterol (ε, M⁻¹cm⁻¹) | This compound (ε, M⁻¹cm⁻¹) | Reference |

| 254 | ~11,000 | ~2,000 | [4] |

| 260 | ~10,000 | ~4,000 | [4] |

| 270 | ~11,500 | ~8,000 | [4] |

| 282 | ~12,000 | ~9,000 | [5] |

| 290 | ~7,000 | ~6,000 | [4] |

| 295 | ~4,800 | ~4,500 | [4] |

| 300 | ~1,500 | ~1,500 | [4] |

| 310 | ~100 | ~200 | [4] |

Table 3: Quantum Yield (Φ) of this compound Formation from 7-Dehydrocholesterol

| Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 254 | 0.22 - 0.28 | [4] |

| 302.5 | 0.22 - 0.28 | [4] |

Note: The quantum yield for the conversion of 7-DHC to this compound is largely independent of wavelength in the UVB spectrum.[4]

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound and vitamin D3 from human skin biopsies, synthesized from established laboratory procedures.

Extraction of Lipids from Skin Biopsies

This protocol is based on the widely used Folch method for lipid extraction.[6]

Materials:

-

Skin biopsy sample (e.g., 4 mm punch biopsy)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Conical glass centrifuge tubes

Procedure:

-

Weigh the skin biopsy and record the weight.

-

Place the tissue in a glass homogenizer.

-

Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for a 50 mg biopsy, add 1 mL of the solvent mixture).

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Transfer the homogenate to a conical glass centrifuge tube.

-

Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.

-

Centrifuge the homogenate at 2000 rpm for 10 minutes to pellet the tissue debris.

-

Carefully transfer the supernatant (liquid phase) to a new tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.2 mL for 1 mL of supernatant).

-

Vortex the mixture for 30 seconds and centrifuge at 2000 rpm for 5 minutes to separate the phases.

-

The lower phase (chloroform) contains the lipids. Carefully remove the upper aqueous phase using a Pasteur pipette.

-

Evaporate the chloroform phase to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried lipid extract in a known volume of mobile phase (e.g., 100-200 µL) for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound and vitamin D3.

Instrumentation and Conditions:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of methanol and acetonitrile (e.g., 80:20 v/v)[7]

-

Flow Rate: 1.2 mL/min[7]

-

Column Temperature: 30°C[7]

-

Detection Wavelength: 265 nm[7]

Procedure:

-

Prepare standard solutions of this compound and vitamin D3 of known concentrations in the mobile phase to generate a calibration curve.

-

Inject the reconstituted skin lipid extract onto the HPLC system.

-

Monitor the elution of the compounds at 265 nm. This compound and vitamin D3 will have distinct retention times.

-

Identify and quantify the peaks corresponding to this compound and vitamin D3 by comparing their retention times and peak areas to those of the standards.

-

Calculate the concentration of this compound and vitamin D3 in the original skin biopsy sample, taking into account the initial weight of the tissue and the dilution factors during extraction and reconstitution.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in this compound formation.

References

- 1. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 2. Cutaneous Biosynthesis of Vitamin D | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 7. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Previtamin D3: A High-Fidelity Biomarker for Acute UV Radiation Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The accurate measurement of ultraviolet (UV) radiation exposure is critical in dermatological research, photoprotection studies, and the development of sun care products. While various biomarkers exist, many reflect downstream or indirect effects of UV radiation. This technical guide focuses on previtamin D3, the initial photoproduct of 7-dehydrocholesterol (7-DHC) in the skin, as a highly specific and quantitative biomarker for recent UV radiation exposure. We provide a comprehensive overview of the underlying photobiology, detailed experimental protocols for its quantification, a summary of quantitative data, and a comparative analysis with other common UV exposure biomarkers. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction: The Rationale for this compound as a UV Biomarker

Exposure to solar UV radiation initiates a cascade of events in the skin, ranging from beneficial vitamin D synthesis to detrimental DNA damage, inflammation, and carcinogenesis.[1] A reliable biomarker for UV exposure should ideally be a direct, dose-dependent consequence of UV photon absorption by a specific chromophore in the skin. This compound perfectly fits this description.